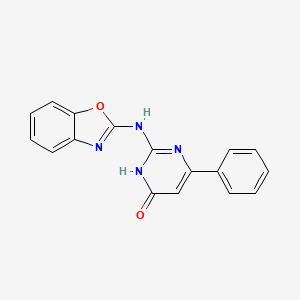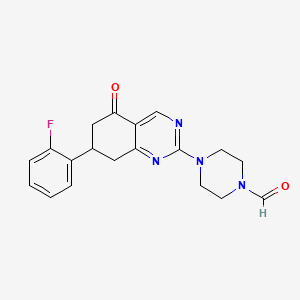
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a benzoxazole moiety fused with a pyrimidine ring, making it a versatile scaffold for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol typically involves the condensation of 2-aminophenol with aromatic aldehydes under basic conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in a 40% aqueous sodium hydroxide solution at 145-150°C for 3-6 hours yields the desired benzoxazole derivatives . Additionally, various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and receptors, leading to its biological effects. The compound’s ability to bind to DNA and proteins also plays a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzimidazol-2-ylamino)-6-phenyl-4-pyrimidinol
- 2-(1,3-Benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol exhibits unique properties due to the presence of the benzoxazole moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C17H12N4O2 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylamino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H12N4O2/c22-15-10-13(11-6-2-1-3-7-11)18-16(20-15)21-17-19-12-8-4-5-9-14(12)23-17/h1-10H,(H2,18,19,20,21,22) |
InChIキー |
XPLLYLQEKMNJSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11030565.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11030573.png)

![N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11030585.png)

![Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11030594.png)
![1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea](/img/structure/B11030603.png)
![2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11030604.png)
![ethyl 7-{(E)-2-[(4-chlorophenyl)amino]ethenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11030605.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11030609.png)
![4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine](/img/structure/B11030621.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11030629.png)
![[2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11030634.png)
![(1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030637.png)
